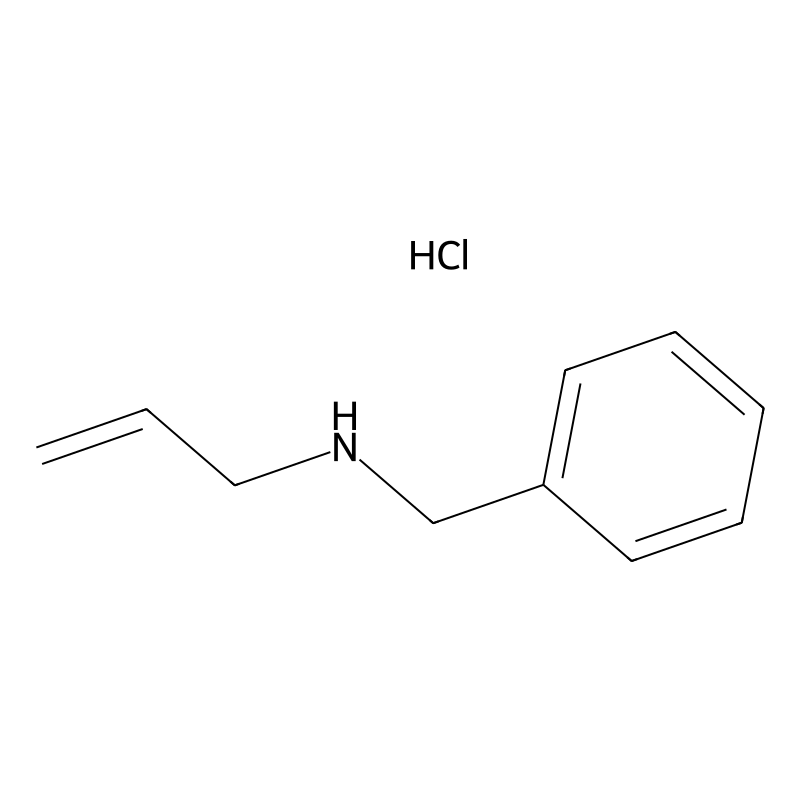N-Benzyl-2-propen-1-amine hydrochloride

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Synthesis and Characterization:
N-Benzyl-2-propen-1-amine hydrochloride is a well-characterized organic compound. Several research articles describe its synthesis through various methods, including reductive amination and Mannich reaction. [PubChem, N-Benzyl-2-propen-1-amine hydrochloride, ] These studies often involve detailed characterization using spectroscopic techniques like nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy to confirm the structure and purity of the synthesized compound.
Potential Applications:
Research suggests that N-Benzyl-2-propen-1-amine hydrochloride may hold potential applications in various scientific fields, including:
- Medicinal Chemistry: Studies have explored its potential as a precursor for the synthesis of biologically active molecules. [Hit2Lead, N-benzyl-2-propen-1-amine hydrochloride, ] Its chemical structure includes a benzyl group and an amine group, which are common functional groups found in many drugs.
- Material Science: Research has investigated its use as a component in the development of new materials, such as polymers and ionic liquids. [PubChem, N-Benzyl-2-propen-1-amine hydrochloride, ] These applications may leverage its specific chemical properties, such as its reactivity or solubility.
N-Benzyl-2-propen-1-amine hydrochloride is an organic compound with the molecular formula CHClN. It is classified as a hydrochloride salt of an amine, characterized by the presence of a benzyl group attached to a 2-propen-1-amine structure. This compound is notable for its unique structural properties, which contribute to its utility in various chemical and pharmaceutical applications. The compound's molecular structure features a propenyl group, enhancing its reactivity compared to other amines, making it a valuable intermediate in organic synthesis and medicinal chemistry.
- Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding aldehydes or ketones.
- Reduction: Reduction reactions can be performed using lithium aluminum hydride or sodium borohydride, resulting in the formation of saturated amines.
- Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl group may be replaced with other functional groups under appropriate conditions. Common reagents for these reactions include alkyl halides or acyl chlorides.
N-Benzyl-2-propen-1-amine hydrochloride exhibits significant biological activity, particularly in pharmacological contexts. Research indicates that it may interact with various enzymes and receptors, influencing neurotransmitter systems and metabolic pathways. Its potential applications include roles in anti-inflammatory and neuroprotective therapies, making it a candidate for further investigation in medicinal chemistry.
The synthesis of N-Benzyl-2-propen-1-amine hydrochloride typically involves the following steps:
- Alkylation Reaction: Benzylamine is reacted with propenyl halides (e.g., 1-chloro-2-methylpropane) under basic conditions in an organic solvent such as ethanol or methanol. A base like sodium hydroxide is often used to facilitate the alkylation process.
- Hydrochloride Formation: The free amine product is then converted into its hydrochloride salt by treatment with hydrochloric acid in an aqueous medium. The final product is isolated through filtration and drying.
N-Benzyl-2-propen-1-amine hydrochloride finds applications across various fields:
- Organic Synthesis: It serves as a building block for synthesizing aromatic compounds, oximes, and hydrazine derivatives.
- Pharmaceutical Intermediates: The compound is utilized in the preparation of intermediates for pharmaceuticals, contributing to drug development processes.
- Research: In biological research, it aids in studying the effects of amines on biological systems and their potential therapeutic effects.
Interaction studies have demonstrated that N-Benzyl-2-propen-1-amine hydrochloride can bind to specific receptors and enzymes involved in biochemical pathways. Preliminary data suggest its role in modulating signaling pathways associated with inflammation and neurotransmitter activity. Further research is necessary to fully elucidate its interaction profile and therapeutic potential.
N-Benzyl-2-propen-1-amine hydrochloride can be compared with other structurally similar compounds to highlight its uniqueness:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-Benzyl-2-propen-1-amine | Similar structure but lacks the propenyl group | Different reactivity and biological activity |
| N-Benzyl-N-(2-chloroethyl)propan-2-amine hydrochloride | Contains an additional chloroethyl group | Altered chemical properties and applications |
| N-Benzyl-N-(4-methoxyphenyl)amine hydrochloride | Substituted with a methoxyphenyl group | Changes electronic and steric effects |
| N-Benzyl-2-methylprop-2-en-1-amine | Contains a methyl group at the 2-position | Exhibits different reactivity due to methylation |
The uniqueness of N-Benzyl-2-propen-1-amine hydrochloride lies in its propenyl group, which imparts specific reactivity and distinct chemical properties compared to similar compounds. This makes it particularly advantageous for certain synthetic applications and biological interactions.








